molecular formula C8H9F3N2O2 B8341519 [4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester

[4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester

Cat. No. B8341519
M. Wt: 222.16 g/mol
InChI Key: OKTBOSQQRWPUNX-UHFFFAOYSA-N
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Patent
US08653111B2

Procedure details

2.0 g (14.7 mmol) 4-(trifluoromethyl)-1H-imidazole are initially introduced into 5.5 ml (4.7 g, 14.7 mmol) 21% strength sodium ethylate solution in ethanol and 1.8 ml (2.7 g, 16.2 mmol) ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For working up, the solid which has precipitated out is filtered off, the residue on the filter is washed with ethanol and the filtrate is concentrated in vacuo. Diisopropyl ether is added to the residue, the mixture is filtered again, the filtrate is concentrated again on a rotary evaporator and the residue is dried in vacuo. The product is obtained as a 9:1 mixture of the two regioisomers and is further reacted as such.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]1[N:4]=[CH:5][NH:6][CH:7]=1.CC[O-].[Na+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:6]1[CH:7]=[C:3]([C:2]([F:9])([F:8])[F:1])[N:4]=[CH:5]1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1N=CNC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
1.8 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the solid which has precipitated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the residue on the filter is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diisopropyl ether is added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture is filtered again
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated again on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product is obtained as a 9:1 mixture of the two regioisomers
CUSTOM
Type
CUSTOM
Details
is further reacted as such

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(CN1C=NC(=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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